molecular formula C13H19N3O2 B13984915 tert-Butyl 2-(pyrimidin-5-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(pyrimidin-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B13984915
M. Wt: 249.31 g/mol
InChI Key: SXWOSGVIRSUORY-UHFFFAOYSA-N
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Description

2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of pyrimidine derivatives with pyrrolidine and tert-butyl ester. One common method involves the use of 2-chloro-4-methylpyrimidine as a starting material, which undergoes a substitution reaction with pyrrolidine in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (0°C to room temperature) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available raw materials and streamlined reaction conditions makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of a substituent on the pyrimidine ring with another group.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Condensation Reactions: Involves the combination of two molecules with the loss of a small molecule, such as water.

Common Reagents and Conditions

    Substitution Reactions: Typically use bases like LiHMDS and solvents such as tetrahydrofuran (THF).

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The pyrimidine ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart is its specific combination of the pyrimidine ring with the pyrrolidine and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-pyrimidin-5-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-6-4-5-11(16)10-7-14-9-15-8-10/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWOSGVIRSUORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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